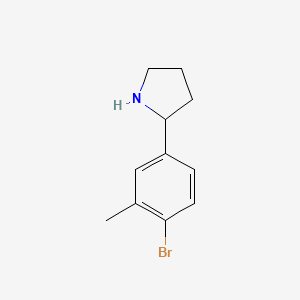

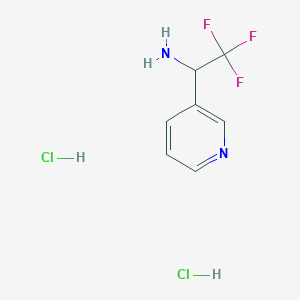

![molecular formula C8H7BrN2O B1443347 3-Bromo-6-méthyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one CAS No. 1254319-55-5](/img/structure/B1443347.png)

3-Bromo-6-méthyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Vue d'ensemble

Description

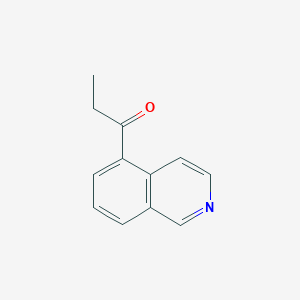

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, also known as BPP7, is a heterocyclic compound. It has gained significant attention in the scientific community due to its unique chemical and biological properties. The IUPAC name for this compound is 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one .

Synthesis Analysis

The synthesis of pyrrolopyridines, which includes 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, often involves a ring cleavage methodology reaction . This process typically uses 1,3-dicarbonyl compounds and 5-aminopyrazole as starting materials . If the 1,3-dicarbonyl compound is nonsymmetrical, two regioisomers can be formed .

Molecular Structure Analysis

The molecular formula of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is C8H7BrN2O . Its molecular weight is 227.06 g/mol . The InChI key for this compound is BIAJIZVBOQVDTC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Applications De Recherche Scientifique

Synthèse de médicaments cholinergiques

3-Bromo-6-méthyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one: sert d'intermédiaire important dans la synthèse de médicaments cholinergiques . Ces médicaments sont essentiels dans le traitement des maladies gastro-intestinales en imitant l'action de l'acétylcholine, qui est un neurotransmetteur impliqué dans la promotion de la contraction des muscles lisses, la dilatation des vaisseaux sanguins, l'augmentation des sécrétions corporelles et le ralentissement du rythme cardiaque.

Modulateurs de mGluR5

Le composé est utilisé dans la synthèse de dérivés d'oxazolidinone, qui agissent comme modulateurs du récepteur 5 du glutamate métabotropique (mGluR5) . Ces modulateurs sont importants dans la recherche de traitements de divers troubles du système nerveux central, notamment l'anxiété, la dépression et la schizophrénie.

Dispositifs organiques électroluminescents

Dans le domaine de la science des matériaux, 3-Bromo-6-méthyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one est utilisé dans la synthèse de dispositifs organiques électroluminescents . Ces dispositifs sont un type de diode électroluminescente (LED) où un courant électrique traverse un film de composé organique qui émet de la lumière en réponse au courant électrique.

Applications antibactériennes et antifongiques

Les dérivés du composé ont montré des activités antibactériennes et antifongiques prometteuses . Cette application est cruciale dans le développement de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons.

Inhibition des kinases

Les dérivés du composé sont également explorés pour leur potentiel d'inhibition des kinases . Les kinases sont des enzymes qui modifient d'autres protéines en y ajoutant chimiquement des groupes phosphate (phosphorylation). L'inhibition de kinases spécifiques peut être une stratégie pour traiter les cancers et d'autres maladies où la phosphorylation joue un rôle clé dans la progression de la maladie.

Recherche PROTAC

3-Bromo-6-méthyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one: est également un intermédiaire précieux dans le domaine de la recherche sur les chimères de ciblage de la protéolyse (PROTAC) . Les PROTAC sont une nouvelle classe de médicaments qui recrutent une ligase E3 ubiquitine pour marquer les protéines indésirables en vue de leur dégradation par le protéasome, qui est un complexe protéique qui dégrade et recycle les protéines endommagées ou inutiles.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the skin . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Pyrrolopyridines, including 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, have been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, the development of new compounds containing this scaffold continues to be a promising area of research .

Propriétés

IUPAC Name |

3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAJIZVBOQVDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190128 | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1254319-55-5 | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

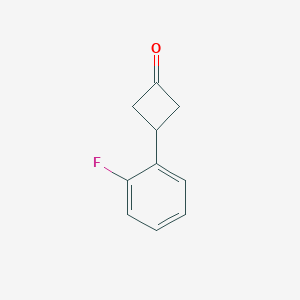

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)